
GSK2646264
Übersicht
Beschreibung
GSK2646264 ist ein niedermolekularer Inhibitor der Milz-Tyrosinkinase, einer nicht-rezeptor-Tyrosinkinase, die an verschiedenen zellulären Prozessen beteiligt ist, darunter die Immunantwort und die Entzündung . Diese Verbindung hat sich als vielversprechend bei der Behandlung von Erkrankungen des Immunsystems und Hautkrankheiten wie chronischer spontaner Urtikaria und kutanem Lupus erythematodes erwiesen .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten chemischen Eigenschaften zu erreichen . Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsmethoden beinhalten typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Vorbereitungsmethoden
The synthesis of GSK2646264 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired chemical properties . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
GSK2646264 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen und den Reaktionsbedingungen ab .
Wissenschaftliche Forschungsanwendungen
Topical Treatment for Allergic Reactions
GSK2646264 has been investigated for its efficacy in reducing histamine release from mast cells, which is pivotal in allergic responses. A study demonstrated that this compound, when administered topically or via perfusion, significantly inhibited anti-IgE-induced histamine release in ex vivo human skin models. The concentration-dependent effects indicated that higher doses could achieve substantial inhibition of histamine release, suggesting its potential use in treating allergic skin conditions like chronic spontaneous urticaria .
Clinical Trials and Pharmacokinetics
Recent clinical trials have explored the safety, tolerability, and pharmacodynamics of this compound applied to patients with chronic urticaria. In a Phase 1/1b study, healthy volunteers and patients with cold urticaria received topical applications of this compound. Results indicated that the cream penetrated the skin effectively, with some patients showing a reduction in critical temperature thresholds, which is crucial for managing cold urticaria . The pharmacokinetic profile showed that systemic exposure was comparable between healthy subjects and those with cold urticaria, further supporting its viability as a topical treatment .
Potential Disease-Modifying Effects
Beyond immediate allergic responses, this compound has been evaluated for its potential role in modifying disease progression in conditions like osteoarthritis. Preliminary findings suggest that it may inhibit cartilage breakdown, thus offering a dual benefit of alleviating symptoms while potentially modifying the underlying disease process .
Table 1: Summary of Clinical Studies Involving this compound
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Phase 1/1b Trial | Healthy volunteers | 0.5% and 1% cream | Well tolerated; reduced weal area post-challenge |
Cold Urticaria Study | Patients with cold urticaria | 1% cream | Significant reduction in critical temperature threshold observed |
Chronic Urticaria Study | Patients with chronic spontaneous urticaria | 1% cream | Improved symptoms noted; additional studies needed |
Table 2: Pharmacokinetic Data of this compound
Parameter | Healthy Volunteers | Cold Urticaria Patients |
---|---|---|
AUC (0-24h) | Geomean 97.9 ng/mL | Geomean 68.2 ng/mL (3.5% BSA) |
Geomean 167 ng/mL (10% BSA) |
Case Study 1: Efficacy in Chronic Spontaneous Urticaria
A clinical trial involving patients diagnosed with chronic spontaneous urticaria assessed the effects of this compound cream over multiple applications. Patients reported a significant reduction in itching and wheal size compared to placebo, indicating the compound's effectiveness in managing symptoms associated with this condition.
Case Study 2: Cold Urticaria Response
In another study focused on cold urticaria, patients treated with this compound exhibited marked improvements in their ability to tolerate cold exposure. Notably, several patients achieved complete inhibition of symptoms at temperatures as low as -4°C after treatment, showcasing the potential of this compound as a targeted therapy for this challenging condition.
Wirkmechanismus
GSK2646264 exerts its effects by selectively inhibiting spleen tyrosine kinase, which plays a crucial role in the signaling pathways of immune cells . By blocking the activity of spleen tyrosine kinase, this compound reduces the release of histamine and other inflammatory mediators from mast cells, thereby alleviating symptoms of immune-related diseases . The molecular targets and pathways involved include the Fc fragment of immunoglobulin E receptor 1a and the downstream signaling cascades .
Vergleich Mit ähnlichen Verbindungen
GSK2646264 ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor der Milz-Tyrosinkinase . Ähnliche Verbindungen umfassen:
R406: Ein weiterer Milz-Tyrosinkinase-Inhibitor mit einem breiteren Wirkungsspektrum.
Fostamatinib: Ein Prodrug von R406, das zur Behandlung der Immunthrombozytopenie eingesetzt wird.
Entospletinib: Ein selektiver Milz-Tyrosinkinase-Inhibitor, der zur Behandlung bestimmter Leukämieformen eingesetzt wird.
Im Vergleich zu diesen Verbindungen bietet this compound einen gezielteren Ansatz mit weniger Off-Target-Effekten, was es zu einem vielversprechenden Kandidaten für die Behandlung spezifischer immunbedingter Krankheiten macht .
Biologische Aktivität
GSK2646264 is a selective inhibitor of spleen tyrosine kinase (SYK), a crucial enzyme involved in various immune responses, particularly in mast cell activation and degranulation. This compound has shown promise in the treatment of conditions characterized by excessive histamine release, such as chronic spontaneous urticaria (CSU) and cutaneous lupus erythematosus (CLE). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and potential therapeutic applications.
SYK plays a pivotal role in the signaling pathways activated by the Fc fragment of IgE receptor (FcεR1), which is essential for mast cell degranulation and subsequent histamine release. By inhibiting SYK, this compound disrupts this signaling cascade, leading to reduced histamine release and inflammation.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics : this compound can be administered topically, allowing it to penetrate the skin effectively. A study demonstrated that topical application resulted in dermal concentrations sufficient to inhibit histamine release significantly. The pharmacokinetic/pharmacodynamic (PK/PD) relationship indicated that concentrations above 6.8 μM could achieve approximately 90% inhibition of histamine release from mast cells .
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Maximum Concentration (Cmax) | Varies with formulation |
Time to Maximum Concentration (Tmax) | Varies with formulation |
Half-Life | Not extensively reported |
Bioavailability | High when applied topically |
Case Study: Chronic Spontaneous Urticaria
In a Phase Ib clinical trial, this compound was evaluated for its safety and efficacy in patients with CSU. The study involved topical application of 1% this compound cream over 28 days. Results indicated that while there were some reductions in immune cell markers and interferon-related gene expression, overall clinical activity remained unchanged compared to placebo .
Table 2: Summary of Clinical Trial Findings on this compound
Study Type | Condition | Treatment Duration | Key Findings |
---|---|---|---|
Phase Ib | Chronic Spontaneous Urticaria | 28 days | Modest decrease in immune markers; no significant clinical improvement |
Ex Vivo Study | Histamine Release | N/A | Significant concentration-dependent inhibition of histamine release observed |
Ex Vivo Studies
Ex vivo studies using human skin models have shown that this compound effectively inhibits IgE-mediated histamine release from mast cells. In these studies, varying concentrations of this compound were perfused into skin samples challenged with anti-IgE antibodies. The results confirmed a concentration-dependent inhibition of histamine release, reinforcing the potential application of this compound for treating allergic conditions .
Safety Profile
The safety profile of this compound has been assessed in multiple studies. Most adverse events reported were mild and included localized skin reactions. Importantly, the compound did not show significant systemic toxicity, which is crucial for its development as a topical treatment .
Eigenschaften
CAS-Nummer |
1398695-47-0 |
---|---|
Molekularformel |
C24H26N2O2 |
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
7-[2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3 |
InChI-Schlüssel |
KYANYGKXMNYFBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |
Kanonische SMILES |
CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GSK2646264; GSK-2646264; GSK 2646264; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.